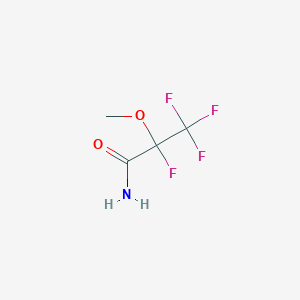

2,3,3,3-Tetrafluoro-2-methoxypropanamide

Description

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F4NO2/c1-11-3(5,2(9)10)4(6,7)8/h1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDUFSAURLOQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)N)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384344 | |

| Record name | 2,3,3,3-tetrafluoro-2-methoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10186-65-9 | |

| Record name | 2,3,3,3-tetrafluoro-2-methoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10186-65-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Chemical Classification of 2,3,3,3 Tetrafluoro 2 Methoxypropanamide

Systematic Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 2,3,3,3-tetrafluoro-2-methoxypropanamide willbrownsberger.com. This nomenclature precisely describes the molecular structure. The parent chain is a three-carbon propanamide. The numbering begins from the amide functional group, with the carbonyl carbon designated as C1.

The structural formula can be represented as:

Interactive Data Table: Structural Details

| Feature | Description |

| Molecular Formula | C4H5F4NO2 |

| IUPAC Name | This compound |

| CAS Number | 10186-65-9 foodpackagingforum.org |

| Parent Chain | Propanamide |

| Substituents at C2 | -F (fluoro), -OCH3 (methoxy) |

| Substituents at C3 | -F (fluoro) x 3 |

Chemical Structure of this compound

Chemical Reactivity and Mechanistic Investigations of 2,3,3,3 Tetrafluoro 2 Methoxypropanamide

Reactivity at the Amide Moiety

The amide functional group is a cornerstone of organic chemistry and biochemistry, and its reactivity in the context of a highly fluorinated adjacent carbon center presents unique characteristics.

Nucleophilic acyl substitution is a fundamental reaction of amides, though they are generally less reactive than other carboxylic acid derivatives like esters and acid chlorides. This reduced reactivity is attributed to the delocalization of the nitrogen lone pair into the carbonyl group, which strengthens the carbon-nitrogen bond. In 2,3,3,3-Tetrafluoro-2-methoxypropanamide, the strongly electron-withdrawing tetrafluoroethyl group at the α-position is expected to significantly influence this reactivity.

The fluorine atoms exert a powerful inductive effect, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, this effect is counterbalanced by the potential for hyperconjugation and steric hindrance from the bulky fluorinated group. The general mechanism for nucleophilic acyl substitution at an amide involves the initial attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the departure of the leaving group, which in this case would be the amide anion or a protonated amine.

| Nucleophile (Nu⁻) | Reagents/Conditions | Expected Product | Mechanistic Notes |

| Hydroxide (OH⁻) | NaOH (aq), Heat | 2,3,3,3-Tetrafluoro-2-methoxypropanoic acid and Ammonia (B1221849) | Proceeds via a tetrahedral intermediate. The reaction is typically slow for amides and requires forcing conditions. The electron-withdrawing fluorine atoms may accelerate the initial nucleophilic attack. |

| Alkoxide (RO⁻) | NaOR, ROH | 2,3,3,3-Tetrafluoro-2-methoxypropanoate ester and Ammonia | Transamidation to form an ester. The equilibrium may favor the starting materials unless the alcohol is used in large excess or the ammonia is removed. |

| Amine (R'NH₂) | Heat, Acid or Base catalyst | N-Substituted-2,3,3,3-tetrafluoro-2-methoxypropanamide | Transamidation reaction. The equilibrium lies towards the more stable amide. |

Hydrolysis: The hydrolysis of amides to their corresponding carboxylic acids is a common transformation, typically requiring acidic or basic conditions and heat. nsf.govnih.gov

Base-Promoted Hydrolysis: In the presence of a strong base, such as hydroxide, the nucleophile directly attacks the amide carbonyl carbon to form a tetrahedral intermediate. nsf.gov The departure of the amide anion (a very poor leaving group) is the rate-limiting step. This is followed by an acid-base reaction between the newly formed carboxylic acid and the strongly basic amide anion to produce a carboxylate salt and ammonia. This final deprotonation step makes the reaction essentially irreversible. nsf.gov

Studies on polyfluorinated amides have shown that the amide bond can be quite stable. For instance, a hydrolysis study on N-ethylperfluorooctanamide at pH 8.5 showed no degradation after 8 days, highlighting the stability of the amide bond in polyfluorinated compounds under mildly basic conditions. nih.govacs.org However, enzymatic hydrolysis in biological systems is a plausible degradation pathway. nih.govacs.org

Amidation: The conversion of other carboxylic acid derivatives, such as esters, into amides is a key synthetic route. For instance, the corresponding methyl ester, methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, could undergo amidation by reaction with ammonia or a primary/secondary amine. These reactions are often driven to completion by the volatility of the alcohol byproduct or by using a large excess of the amine.

| Reaction | Reagents/Conditions | Expected Product | Mechanistic Pathway |

| Acid-catalyzed Hydrolysis | H₃O⁺, Heat | 2,3,3,3-Tetrafluoro-2-methoxypropanoic acid + NH₄⁺ | Protonation of the carbonyl oxygen, followed by nucleophilic attack of water and elimination of ammonia. rsc.org |

| Base-promoted Hydrolysis | NaOH (aq), Heat | Sodium 2,3,3,3-tetrafluoro-2-methoxypropanoate + NH₃ | Nucleophilic addition of hydroxide, followed by elimination of the amide anion and deprotonation of the carboxylic acid. nsf.gov |

| Amidation (from ester) | R'₂NH, Heat | N,N-Disubstituted-2,3,3,3-tetrafluoro-2-methoxypropanamide | Nucleophilic acyl substitution on the corresponding ester. |

Transformations Involving the Methoxy (B1213986) Group

The methoxy group in this compound is an ether linkage, which is generally stable under many reaction conditions. However, under strongly acidic conditions, ether cleavage can occur. springernature.commasterorganicchemistry.com The presence of the adjacent electron-withdrawing tetrafluoroethyl group can influence the mechanism of this cleavage.

The typical mechanism for acid-catalyzed ether cleavage involves the protonation of the ether oxygen to form a good leaving group (methanol). masterorganicchemistry.com This is followed by a nucleophilic substitution reaction (Sₙ1 or Sₙ2) by the conjugate base of the acid (e.g., a halide ion). Given the structure of this compound, an Sₙ2-type attack on the methyl group by a nucleophile is the more likely pathway for the cleavage of the methyl-oxygen bond. An Sₙ1 pathway involving the formation of a carbocation on the highly fluorinated carbon is highly disfavored due to the destabilizing inductive effect of the fluorine atoms.

Alternatively, cleavage of the C-O bond on the fluorinated side could be a potential degradation pathway, especially in reductive environments. Studies on perfluoroalkyl ether carboxylic acids have shown that the cleavage of ether C-O bonds can lead to the formation of unstable perfluoroalcohols, which can then undergo further degradation. researchgate.net

| Reaction | Reagents/Conditions | Expected Products | Mechanistic Considerations |

| Acid-catalyzed Cleavage (C-O methyl bond) | HBr or HI, Heat | 2,3,3,3-Tetrafluoro-2-hydroxypropanamide + Methyl halide | Protonation of the ether oxygen followed by Sₙ2 attack of the halide on the methyl group. masterorganicchemistry.com |

| Reductive Cleavage (C-O fluoroalkyl bond) | Hydrated electrons (e.g., from UV/sulfite) | Potential for formation of 2,3,3,3-tetrafluoropropanamide (B162367) and formaldehyde | Analogous to the degradation of perfluoroalkyl ethers, though not directly studied for this compound. researchgate.net |

Reactivity of the Tetrafluorinated Carbon Center

The tetrafluorinated carbon center, specifically the -CF₂-CF(OCH₃)- moiety, is generally considered to be chemically robust due to the strength of the carbon-fluorine bond. However, under specific conditions, reactions involving this part of the molecule can occur.

Nucleophilic substitution on sp³-hybridized carbons bearing fluorine atoms is generally difficult. The C-F bond is the strongest single bond to carbon, making fluoride (B91410) a poor leaving group. Furthermore, the high electronegativity of fluorine shields the carbon atom from nucleophilic attack.

For a nucleophilic substitution to occur at the C2 position (the carbon bearing the methoxy group), it would likely proceed through an Sₙ2 mechanism. wikipedia.org However, the presence of three fluorine atoms on the adjacent carbon (C3) and the methoxy group on C2 would create significant steric hindrance, making a backside attack challenging. masterorganicchemistry.com An Sₙ1 mechanism is highly unlikely due to the aforementioned instability of a carbocation at this position.

It is more plausible that nucleophilic attack could occur at the C3 position if a suitable leaving group were present, though in the parent molecule, a fluoride ion would have to be displaced. Such reactions typically require harsh conditions or specialized reagents.

| Reaction Type | Nucleophile | Reagents/Conditions | Expected Outcome | Mechanistic Hurdles |

| Sₙ2 at C2 | Strong Nucleophile (e.g., RS⁻) | Forcing conditions | Substitution of the methoxy group is unlikely; cleavage of the methyl-oxygen bond is more probable. | Steric hindrance and the poor leaving group ability of the methoxy group. |

| Sₙ2 at C3 | Strong Nucleophile | Very harsh conditions | Substitution of a fluorine atom is highly unfavorable. | Extremely strong C-F bond and steric hindrance. |

Per- and polyfluoroalkyl substances (PFAS) are known for their high thermal and chemical stability, which is largely attributed to the strength of the C-F bond. researchgate.net Consequently, this compound is expected to be resistant to oxidation under typical conditions.

Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, are often employed for the degradation of persistent organic pollutants, including some PFAS. encyclopedia.pub While perfluoroalkyl carboxylic acids can be degraded by AOPs, the process is often slow and can lead to the formation of shorter-chain perfluorinated compounds. researchgate.net The degradation is thought to be initiated by the decarboxylation of the carboxylate group, followed by a series of reactions that sequentially remove CF₂ units. encyclopedia.pub

For this compound, oxidative degradation would likely be challenging. The amide and ether functionalities might be susceptible to attack by strong oxidizing agents, but the perfluorinated tail is expected to be highly resilient. The environmental fate of similar polyfluorinated amides is suggested to involve atmospheric oxidation by hydroxyl radicals, with subsequent enzymatic hydrolysis of the amide linkage in biota. nih.govacs.org

| Oxidation Method | Oxidizing Agent | Expected Outcome | Mechanistic Insights |

| Chemical Oxidation | Strong oxidants (e.g., KMnO₄, O₃) | Likely to be resistant under standard conditions. | The electron-deficient nature of the fluorinated carbon chain makes it resistant to electrophilic attack by oxidizing agents. |

| Advanced Oxidation Processes (AOPs) | Hydroxyl radicals (•OH) | Slow degradation, potentially initiated at the amide or methoxy group, followed by fragmentation. | The high strength of the C-F bonds makes the perfluorinated portion of the molecule highly resistant to oxidative degradation. researchgate.net |

Regioselectivity and Stereoselectivity in Chemical Reactions

There is currently no available scientific literature detailing the regioselectivity or stereoselectivity of chemical reactions involving this compound.

Mechanistic Studies of Key Synthetic and Degradation Pathways

No mechanistic studies on the synthesis or degradation of this compound could be located in the searched scientific databases.

Scant Evidence Found for Applications of this compound in Advanced Synthesis and Materials Science

Despite a comprehensive search for scientific literature and patent databases, detailed information regarding the specific applications of the chemical compound this compound in advanced organic synthesis and materials science remains largely unavailable in the public domain. While the general class of fluorinated amides is recognized for its utility in various scientific fields, specific research findings and applications for this particular compound are not well-documented.

Fluorinated compounds, in general, are of significant interest to the pharmaceutical and agrochemical industries due to the unique properties that fluorine atoms impart to molecules, such as enhanced metabolic stability and bioavailability. They are often used as building blocks in the synthesis of complex bioactive molecules. However, literature specifically detailing the role of this compound as a precursor for pharmaceutical or agrochemical intermediates could not be retrieved.

Similarly, in the realm of materials science, fluorinated molecules are explored for creating polymers and specialty materials with unique thermal and optical properties. For instance, the incorporation of fluorine can enhance the stability and performance of polymers and liquid crystals. Yet, specific examples or research data on the integration of this compound into polymer architectures or its use in the development of liquid crystal compounds have not been identified in the available resources.

The role of this compound as a specific fluorinated reagent or synthon for introducing tetrafluoro-methoxy-propanamide moieties into other molecules is also not described in detail in the accessible scientific literature. While it is listed by several chemical suppliers, indicating its availability for research and development, its concrete applications and the outcomes of such research are not published in a way that allows for a detailed discussion as per the requested outline.

Advanced Analytical Methodologies for Characterizing 2,3,3,3 Tetrafluoro 2 Methoxypropanamide

Spectroscopic Techniques in Structural Characterization

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in 2,3,3,3-Tetrafluoro-2-methoxypropanamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a molecule. Due to the absence of readily available experimental spectra in the public domain, the following NMR data are predicted based on established principles of chemical shifts and coupling constants for similar fluorinated organic compounds. mdpi.comnmrdb.orgyoutube.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide information on the hydrogen-containing functional groups. The methoxy (B1213986) group protons and the amide protons will give rise to distinct signals.

-OCH₃ Protons: A singlet is anticipated for the three equivalent protons of the methoxy group. The chemical shift is influenced by the electronegative oxygen atom and the adjacent fluorinated carbon.

-NH₂ Protons: The two protons of the amide group are expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| -OCH₃ | 3.5 - 4.0 |

| -NH₂ | 6.5 - 8.0 (broad) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the different carbon environments within the molecule. The presence of highly electronegative fluorine atoms will significantly influence the chemical shifts of the adjacent carbon atoms.

C=O Carbon: The carbonyl carbon of the amide group is expected to resonate at the downfield end of the spectrum.

C-O Carbon: The carbon atom bonded to the methoxy group and four fluorine atoms will show a complex signal due to C-F coupling.

-OCH₃ Carbon: The carbon of the methoxy group will appear in the typical region for such groups.

-CF₃ Carbon: The carbon of the trifluoromethyl group will also exhibit a signal split by the attached fluorine atoms.

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| C=O | 160 - 170 |

| C-O | 115 - 125 (quartet) |

| -CF₃ | 118 - 128 (quartet) |

| -OCH₃ | 50 - 60 |

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds, providing distinct signals for fluorine atoms in different chemical environments. nih.gov

-CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group will produce a singlet.

-CF Group: The single fluorine atom will also give rise to a distinct signal, likely a quartet due to coupling with the adjacent CF₃ group.

| Predicted ¹⁹F NMR Data | |

| Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) |

| -CF₃ | -70 to -80 |

| -CF | -130 to -150 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR spectrum of this compound would display several key absorption bands.

N-H Stretching: The amide N-H bonds are expected to show stretching vibrations in the region of 3200-3400 cm⁻¹.

C-H Stretching: The C-H bonds of the methoxy group will exhibit stretching vibrations typically around 2950-3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is anticipated in the range of 1650-1700 cm⁻¹.

C-F Stretching: Strong and characteristic absorption bands for the C-F bonds are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

| Predicted IR Absorption Bands | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 |

| C-H Stretch (Methoxy) | 2950 - 3000 |

| C=O Stretch (Amide) | 1650 - 1700 |

| C-F Stretch | 1000 - 1400 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation pathways for amides and fluorinated compounds would likely be observed. nih.govlibretexts.org

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for amides.

Loss of Small Molecules: Fragments corresponding to the loss of small, stable neutral molecules such as CO, NH₃, or parts of the fluorinated alkyl chain are anticipated.

Fluorine-Containing Fragments: The presence of fluorine atoms will lead to characteristic fragment ions containing one or more fluorine atoms.

| Predicted Mass Spectrometry Fragmentation | |

| Fragment Ion | Possible Origin |

| [M]⁺ | Molecular Ion |

| [M - NH₂]⁺ | Loss of the amino group |

| [M - OCH₃]⁺ | Loss of the methoxy group |

| [CF₃]⁺ | Trifluoromethyl cation |

| [C₂F₄OCH₃]⁺ | Fragment from the main chain |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The compound would be separated on a GC column based on its boiling point and polarity, and then detected by a mass spectrometer.

A typical GC-MS method would involve:

Injector: Split/splitless injector at a temperature that ensures complete volatilization without degradation.

Column: A capillary column with a non-polar or mid-polar stationary phase would likely provide good separation.

Oven Program: A temperature gradient program would be employed to ensure good peak shape and resolution.

MS Detector: The mass spectrometer would be operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification.

| Typical GC-MS Parameters | |

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

For non-volatile impurities or for the analysis of the compound in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) or its high-resolution version, UHPLC-MS/MS, are powerful analytical tools. chromatographyonline.comnih.govnih.gov These techniques offer high sensitivity and selectivity.

A suitable LC-MS/MS method would likely employ:

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

Column: A reversed-phase C18 column is commonly used for the separation of moderately polar organic compounds.

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode would be appropriate.

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be used for detection and quantification. In tandem MS (MS/MS), specific precursor-to-product ion transitions can be monitored for highly selective and sensitive quantification.

| Typical LC-MS/MS Parameters | |

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Precursor ion [M+H]⁺ to specific product ions |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This powerful technique provides unambiguous information on molecular structure, including bond lengths, bond angles, and the spatial relationship between atoms, which is crucial for understanding the fundamental stereochemistry of this compound.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots with varying intensities. mdpi.com By analyzing the geometric arrangement and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal lattice. mdpi.com From this map, the precise coordinates of each atom (carbon, oxygen, nitrogen, fluorine, and hydrogen) can be determined, revealing the molecule's exact conformation and configuration.

For a molecule such as this compound, an SCXRD study would provide invaluable data. It would confirm the connectivity of the atoms and allow for detailed analysis of:

Bond Lengths: Precise measurement of the C-F, C-C, C=O, C-N, and C-O bond distances, offering insight into the electronic effects of the fluorine and methoxy substituents.

Bond Angles and Torsional Angles: Determination of the geometry around the chiral center and the preferred rotational arrangement (conformation) of the amide and methoxy groups.

Intermolecular Interactions: Identification of how individual molecules interact with their neighbors in the crystal lattice. This includes classic hydrogen bonds involving the amide N-H and C=O groups, as well as weaker interactions involving the fluorine atoms, which can significantly influence the compound's physical properties.

While specific crystallographic data for this compound is not publicly available, the table below illustrates the typical parameters that would be reported from such an analysis for a comparable small organic molecule.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C5H5F4NO2 |

| Formula Weight | The mass of one mole of the compound. | 187.09 g/mol |

| Crystal System | The symmetry system of the unit cell (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 5.8 Å, b = 12.5 Å, c = 9.3 Å α = 90°, β = 105°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 650 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.910 g/cm³ |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 (4.5%) |

Specialized Techniques for Fluorinated Compounds and Organofluorine Analysis

The analysis of organofluorine compounds often requires specialized techniques due to the unique chemical properties conferred by the carbon-fluorine bond. Two key methods for quantifying the total amount of organically bound fluorine are Total Organic Fluorine (TOF) analysis and Combustion Ion Chromatography (CIC).

Total Organic Fluorine (TOF) Analysis

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is the instrumental technique most commonly used to perform TOF analysis. numberanalytics.comresearchgate.net This method is highly effective for breaking the exceptionally strong carbon-fluorine bond, a necessary step for quantification. The process involves the complete, high-temperature mineralization of the sample. thermofisher.com

The CIC analytical workflow proceeds as follows:

Sample Introduction: A precisely weighed amount of the solid or liquid sample is placed into a sample boat.

Combustion: The boat is introduced into a furnace heated to approximately 900–1100 °C. In an oxygen-rich, humidified argon or oxygen atmosphere, the sample undergoes pyrohydrolytic combustion. thermofisher.comacs.org This process breaks down the organic matrix and cleaves all carbon-fluorine bonds.

Conversion to Hydrogen Fluoride (B91410): All organically bound fluorine is converted into gaseous hydrogen fluoride (HF). quora.com

Absorption: The combustion gases are passed through an aqueous absorption solution, where the HF gas dissolves and dissociates into hydrogen (H⁺) and fluoride (F⁻) ions. alsglobal.com

Quantification: A portion of this absorption solution is injected into an ion chromatograph (IC). The IC separates the fluoride ion from other captured ions, and its concentration is measured by a conductivity detector. alsglobal.com

This technique can be adapted to measure different fractions of organofluorine, such as Extractable Organic Fluorine (EOF) or Adsorbable Organic Fluorine (AOF), by incorporating an extraction or adsorption step prior to the CIC analysis. nih.govmontrose-env.com For instance, EOF analysis involves a solvent extraction of the sample, and the subsequent analysis of the extract by CIC provides the concentration of fluorine in the extractable organic fraction. montrose-env.com CIC is a robust screening method that complements more specific techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org

| Step | Process | Description |

|---|---|---|

| 1 | Sample Preparation | A solid or liquid sample is accurately weighed. For EOF analysis, a prior solvent extraction step is performed. montrose-env.com |

| 2 | Combustion | The sample is heated to ~1000 °C in an oxygen-rich atmosphere. thermofisher.com Organic compounds are mineralized, and C-F bonds are broken. |

| 3 | Gas Absorption | Combustion gases, including hydrogen fluoride (HF), are bubbled through an aqueous trapping solution. alsglobal.com |

| 4 | Ion Chromatography | The absorption solution containing fluoride ions (F⁻) is injected into an ion chromatograph for separation and detection. |

| 5 | Quantification | The concentration of F⁻ is measured, and the total organic fluorine content of the original sample is calculated. |

Future Research Directions and Perspectives

Development of Novel Fluorination Strategies Utilizing the Compound in Organic Synthesis

Future research could investigate the utility of 2,3,3,3-Tetrafluoro-2-methoxypropanamide as a precursor or building block in novel fluorination strategies. The development of new fluorination techniques is a cornerstone of modern organic synthesis, aiming for greater efficiency, selectivity, and milder reaction conditions. dovepress.com While many traditional methods have limitations, significant progress has been made in developing more general and efficient approaches for introducing fluorine atoms or fluoroalkyl groups into organic molecules. dovepress.com

Research could focus on leveraging the existing tetrafluorinated structure of the compound to develop new synthetic methodologies. This could involve transformations of the amide group to create novel fluorinated synthons. The field has seen a rise in various fluorination methods, including electrophilic, nucleophilic, and radical pathways, which could be adapted to utilize fluorinated building blocks derived from this compound. nih.gov The goal would be to expand the toolbox of organofluorine chemistry by providing new routes to complex fluorinated molecules. dovepress.com

Exploration of Asymmetric Synthesis Pathways for Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where stereochemistry often dictates biological activity. nih.gov Future research should focus on the development of asymmetric synthesis pathways to produce enantiomerically pure derivatives of this compound. The introduction of a chiral center at the α-position to the amide group would be a key target.

Recent years have seen significant advancements in the asymmetric synthesis of chiral amides and peptides, with a focus on racemization-free coupling reagents. rsc.org Moreover, organocatalytic methods have been successfully employed for the enantioselective synthesis of α-fluoroamides from α-fluoroenals, achieving high yields and enantioselectivities. nih.gov Enzymatic approaches also present a promising avenue for the precise and selective synthesis of chiral fluorinated compounds. the-innovation.org These existing methodologies could be adapted and explored for the asymmetric synthesis of derivatives of this compound, opening the door to new chiral fluorinated building blocks for drug discovery and development. nih.govthe-innovation.org

Integration into Sustainable Chemical Manufacturing Processes

The principles of green chemistry are increasingly influencing the design of chemical manufacturing processes, with a focus on minimizing waste, reducing energy consumption, and using less hazardous substances. numberanalytics.com Future research on this compound should prioritize its integration into sustainable manufacturing processes. This involves developing eco-friendly synthetic routes that are both efficient and environmentally benign. dovepress.comresearchgate.net

Key areas of investigation could include the use of greener solvents, catalytic processes to replace stoichiometric reagents, and processes that have a high atom economy. numberanalytics.comsciencedaily.com For instance, electrochemical fluorination is emerging as a green technique that can be performed under mild conditions and offers potential for scalability. numberanalytics.com Research into synthesizing this compound using such methods would align with the broader goal of making organofluorine chemistry more sustainable. researchgate.net The development of safe, low-cost, and scalable production methods is crucial for the wider adoption of this and other fluorinated compounds in various industries. eurekalert.org

Advanced Catalyst Design for Efficient Chemical Transformations

Catalysis is a key enabling technology for efficient and selective chemical transformations. nih.gov Future research should focus on the design of advanced catalysts for reactions involving this compound. This could include catalysts for the synthesis of the compound itself, as well as catalysts that facilitate its conversion into other valuable fluorinated molecules.

Transition metal complexes, such as those based on palladium and copper, as well as organocatalysts, are commonly used in catalytic fluorination. numberanalytics.com The development of new catalysts can lower the activation barrier for C-F bond formation and can also enable stereoselective fluorination. nih.gov For transformations involving this compound, research could explore catalysts that selectively activate the C-H bonds of the methoxy (B1213986) group or that facilitate reactions at the amide functionality. The ultimate aim is to develop highly efficient and selective catalytic systems that broaden the synthetic utility of this fluorinated building block.

Deepening Mechanistic Understanding through Advanced Computational Approaches

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting molecular properties, and guiding the design of new experiments. nih.gov Future research on this compound should leverage advanced computational approaches to gain a deeper mechanistic understanding of its synthesis and reactivity.

Density functional theory (DFT) calculations can be used to investigate the conformational landscape of the molecule, its electronic structure, and its spectroscopic properties. nih.gov Such studies can provide insights into the stability of reaction intermediates and transition states, helping to elucidate reaction pathways. researchgate.net For example, computational studies could be employed to understand the mechanism of potential asymmetric fluorination reactions or to predict the regioselectivity of catalytic transformations. This deeper mechanistic insight is crucial for the rational design of more efficient and selective synthetic methods.

Potential for Circular Fluorine Chemistry Approaches in its Production or Degradation

The concept of a circular economy, where resources are reused and waste is minimized, is gaining traction in the chemical industry. europa.eu For fluorochemicals, this translates to a "circular fluorine economy," where fluorine is recovered from waste streams and re-utilized. britishwaterfilter.comyoutube.com Future research should explore the potential for incorporating this compound into circular fluorine chemistry approaches.

This could involve developing methods for its synthesis from recycled fluorine sources. researchgate.net Additionally, research into the controlled degradation of this compound and other fluorinated compounds is essential. cswab.orgnih.gov Understanding the biochemical pathways of microbial degradation, for instance, could lead to bioremediation strategies for fluorinated pollutants. nih.gov The thermal degradation of fluoropolymers is also an area of active research, with the goal of breaking them down into valuable fluorine-containing molecules. turi.orgresearchgate.net By considering the entire lifecycle of the compound, from production to end-of-life, a more sustainable approach to fluorine chemistry can be achieved. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.